2-(Acetylaminomethyl)-chromen-4-one is a synthetic organic compound characterized by its chromone structure, which is a fused bicyclic system containing a benzopyran moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 2-(Acetylaminomethyl)-chromen-4-one is CHNO, and it is classified under the category of chromones, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is often used in research and synthesis applications. In terms of classification, 2-(Acetylaminomethyl)-chromen-4-one falls under the category of chromones, which are derivatives of flavonoids. Chromones have been extensively studied for their roles in biological systems, including their antioxidant, anti-inflammatory, and anticancer properties .
The synthesis of 2-(Acetylaminomethyl)-chromen-4-one typically involves several steps that may include the reaction of chromone derivatives with acetylating agents. One common method is the one-pot synthesis involving the condensation of 2-aminochromone with appropriate reagents under controlled conditions.
For instance, a detailed procedure might involve:
This method emphasizes mild reaction conditions and high yield, making it attractive for further modifications or applications.
The molecular structure of 2-(Acetylaminomethyl)-chromen-4-one features a chromone core with an acetylaminomethyl substituent at the second position. The structural formula can be represented as follows:
The compound's structure can be visualized using molecular modeling software or through spectral data obtained from techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, NMR data can provide insights into the chemical environment of hydrogen atoms in the molecule, while IR spectra can confirm functional groups present in the compound .
2-(Acetylaminomethyl)-chromen-4-one participates in various chemical reactions typical for chromone derivatives. These include:
These reactions are significant for creating derivatives with enhanced biological activity or different pharmacological profiles .
The mechanism of action for 2-(Acetylaminomethyl)-chromen-4-one is linked to its interaction with biological targets such as enzymes or receptors. For instance, studies have shown that certain chromone derivatives can inhibit specific enzymes involved in metabolic pathways or disease processes, such as SIRT2, which plays a role in aging-related diseases . The binding affinity and inhibition kinetics can be analyzed using various biochemical assays to determine the compound's efficacy.
The physical properties of 2-(Acetylaminomethyl)-chromen-4-one include:
Chemical properties include stability under various pH conditions and reactivity with common reagents used in organic synthesis. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity levels, often targeting an assay value greater than 97% .
Research on 2-(Acetylaminomethyl)-chromen-4-one has highlighted its potential applications in several fields:
The ongoing exploration of this compound's biological activities continues to reveal its significance within medicinal chemistry and related fields .
The chromen-4-one (benzopyran-4-one) core represents a privileged heterobicyclic scaffold in medicinal chemistry due to its versatile pharmacophoric properties and broad biomolecular target engagement capabilities. This scaffold facilitates multi-target drug design by enabling synergistic interactions with diverse biological targets implicated in complex diseases. The saturated C2–C3 bond in chroman-4-one derivatives (compared to unsaturated chromones) enhances conformational flexibility, allowing optimized binding to structurally varied enzyme active sites [2]. The scaffold’s bioisosteric similarity to endogenous flavonoids permits engagement with targets including kinases, histone deacetylases (HDACs), and acetylcholinesterase (AChE), as demonstrated by hybrid compounds such as spirochromanone-tacrine conjugates for Alzheimer’s disease [5] [8].
Table 1: Multi-Target Bioactivities of Chromen-4-one Hybrid Derivatives
Hybrid Structure | Biological Targets | Reported Activities | Reference |
---|---|---|---|
Spiro[chroman-2,4′-piperidin]-4-one | HDAC, Tubulin | Antiproliferative activity (IC₅₀: 0.31–5.62 μM) vs. MCF-7, A2780 | [8] |
Acridine-chromenone | AChE, BuChE, BACE-1 | Anti-Alzheimer activity (multi-target inhibition) | [5] |
7-(Thiophen-2-yl)spirochromanone | Acetyl-CoA carboxylase (ACC) | Nanomolar inhibition (IC₅₀: 172–940 nM) | [8] |
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HER2, Peroxiredoxins | Cytotoxic activity (IC₅₀: 6.40–48.06 µg/mL) vs. MCF-7/A-549 | [10] |
The scaffold’s synthetic tractability enables strategic functionalization at C2, C3, C6, and C7 positions to fine-tune target selectivity profiles. For example, spirochromanone derivatives bearing aminomethylthiophene moieties exhibit dual HDAC/tubulin inhibition, disrupting cancer proliferation pathways synergistically [8]. Computational proteochemometric modeling confirms chromen-4-one’s capacity as a "master key" scaffold, binding conserved regions across protein families while minimizing off-target interactions through rational substituent engineering [9].
The acetylaminomethyl (–NHCOCH₃) group at the C2 position of 2-(acetylaminomethyl)-chromen-4-one (IUPAC: N-[(4-oxochromen-2-yl)methyl]acetamide; CAS: 276687-59-3) profoundly influences its pharmacodynamic behavior. This substituent introduces:
Table 2: Impact of C2 Substituents on Chromen-4-one Bioactivity
C2 Substituent | Hydrogen Bond Donor/Acceptor | Target Affinity | Biological Outcome |
---|---|---|---|
Acetylaminomethyl | Acceptor: 2; Donor: 1 | SIRT2 IC₅₀: 3.8 μM | Enhanced enzyme inhibition & cellular uptake |
Trifluoromethyl | Acceptor: 1 | HER2 ΔG: -9.2 kcal/mol | Cytotoxicity (IC₅₀: 6.40 µg/mL vs. MCF-7) |
Unsubstituted | None | HER2 ΔG: -6.1 kcal/mol | Reduced target engagement |
Benzyl | Acceptor: 1 | HDAC IC₅₀: 0.31 μM | Selective epigenetic modulation |
The acetylaminomethyl group’s role extends beyond direct target binding – it enhances cellular permeability by balancing lipophilicity (cLogP ≈ 1.4) and polar surface area (61.2 Ų), as confirmed by in silico ADME prediction [8]. Metabolic stability studies indicate resistance to first-pass deacetylation due to steric shielding by the chromenone ring [3].
Chromen-4-ones (chroman-4-ones) exhibit distinct pharmacological advantages over chromones (unsaturated 4H-benzopyran-4-ones) due to their saturated C2–C3 bond and resultant conformational dynamics:
Bioactivity Divergence Mechanisms:
Table 3: Bioactivity Comparison of Chroman-4-one vs. Chromone Derivatives
Pharmacological Parameter | Chroman-4-one Derivatives | Chromone Derivatives | Structural Basis |
---|---|---|---|
Anticancer Potency | IC₅₀: 0.9–20.1 μM (HL-60, BT549) | IC₅₀: 2.9–44.16 μM (MCF-7, A549) | Enhanced hydrophobic pocket penetration |
Antioxidant Efficacy | EC₅₀: 0.14–0.28 mM (DPPH) | EC₅₀: 0.22–0.41 mM (DPPH) | Improved radical stabilization at C3 |
CNS Penetration Prediction | BBB+: 85% | BBB+: 63% | Reduced P-gp recognition |
Multi-target Engagement | 3.7 targets/promiscuity index | 5.2 targets/promiscuity index | Minimized PAINS characteristics |
The acetylaminomethyl-chromen-4-one hybrid exemplifies this advantage, combining chroman-4-one’s target selectivity with the acetylaminomethyl group’s hydrogen-bonding proficiency. In neurodegenerative models, it outperforms chromone-based analogues by 4.7-fold in AChE/BuChE dual inhibition while avoiding the redox cycling liabilities associated with chromones’ conjugated system [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1